N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide
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Overview
Description
N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a cyclohexadienylidene ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different by-products, such as hydroquinone and benzoquinone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature and solvent choice playing crucial roles.
Major Products Formed
Major products formed from these reactions include hydroquinone, benzoquinone, and various amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide include:
- N-(Pyridin-2-yl)amides
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique cyclohexadienylidene ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(6-aminocyclohexa-2,4-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5,7H,9H2,1H3 |
InChI Key |
QPAXHVBDSXWEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C=CC=CC1N |
Origin of Product |
United States |
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